N-methoxy-N-methyl-2-nitrobenzamide
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Overview
Description
N-methoxy-N-methyl-2-nitrobenzamide: is a chemical compound with the molecular formula C9H10N2O4 . It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its nitro group at the second position on the benzene ring, as well as the methoxy and methyl groups attached to the nitrogen atom of the amide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-methoxy-N-methyl-2-nitrobenzamide can be reduced to an amino group using reducing agents such as in the presence of a .
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as or .
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Amines or thiols, organic solvents like tetrahydrofuran (THF).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products:
Reduction: N-methoxy-N-methyl-2-aminobenzamide.
Substitution: N-substituted derivatives of this compound.
Hydrolysis: 2-nitrobenzoic acid and N-methoxy-N-methylamine.
Scientific Research Applications
Chemistry: N-methoxy-N-methyl-2-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of β-trifluoromethyl enaminones .
Biology and Medicine: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the catalyst, leading to the formation of an amino group. The methoxy and methyl groups influence the compound’s reactivity and stability by providing steric and electronic effects.
Comparison with Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the nitro group, making it less reactive in reduction reactions.
N-methoxy-N-methyl-4-nitrobenzamide: Has the nitro group at the fourth position, which affects its electronic properties and reactivity.
N-methoxy-N-methyl-2-aminobenzamide: The reduced form of N-methoxy-N-methyl-2-nitrobenzamide, with an amino group instead of a nitro group.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMIOPIJBOZJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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